Home > Products > Screening Compounds P3686 > RIP1 kinase inhibitor 6
RIP1 kinase inhibitor 6 -

RIP1 kinase inhibitor 6

Catalog Number: EVT-15275067
CAS Number:
Molecular Formula: C19H18F2N2O3
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of RIP1 kinase inhibitor 6 involves several key steps. The compound is derived from a series of chemical scaffolds identified through high-throughput screening. The synthesis typically includes:

  • Formation of the core structure: This involves creating the heterocyclic moiety that interacts with the kinase hinge region.
  • Modification of side chains: Various functional groups are introduced to enhance potency and selectivity.
  • Purification and characterization: The final product undergoes purification through techniques such as chromatography and is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure .

Technical details regarding the synthesis may include specific reagents used, reaction conditions (temperature, solvent), and yields achieved at each step.

Molecular Structure Analysis

The molecular structure of RIP1 kinase inhibitor 6 can be analyzed using X-ray crystallography. The compound binds within the hydrophobic pocket of the RIP1 kinase domain, adopting a conformation that stabilizes the DLG-out inactive state. Key structural features include:

  • Heterocyclic ring systems: These are essential for hydrogen bonding interactions with the kinase hinge.
  • Hydrophobic moieties: These enhance binding affinity by occupying adjacent allosteric pockets.
  • Functional groups: Specific groups are designed to interact with residues critical for kinase activity .

Data from crystallographic studies reveal bond lengths, angles, and torsional conformations that contribute to the inhibitor's efficacy.

Chemical Reactions Analysis

RIP1 kinase inhibitor 6 participates in several key chemical reactions during its interaction with RIP1. The primary reaction involves:

  • Binding to the active site: The inhibitor competes with ATP for binding to the active site of RIP1, thereby preventing phosphorylation events that lead to cell death signaling.
  • Conformational changes: Upon binding, RIP1 undergoes a conformational change that stabilizes its inactive form, effectively blocking downstream signaling pathways associated with inflammation and necroptosis .

Technical details include kinetic parameters such as inhibition constants (Ki) and dissociation rates (Kd) derived from enzyme assays.

Mechanism of Action

The mechanism of action for RIP1 kinase inhibitor 6 involves:

  • Competitive inhibition: The compound competes with ATP for binding to the active site of RIP1.
  • Disruption of signaling pathways: By inhibiting RIP1 activity, the compound prevents the activation of downstream effectors involved in inflammatory responses and cell death processes.
  • Impact on disease models: Preclinical studies have shown that GDC-8264 effectively reduces markers of inflammation in various animal models, suggesting its potential therapeutic benefits in treating inflammatory diseases .

Data supporting these mechanisms include pharmacokinetic profiles and biomarker analyses from clinical trials.

Physical and Chemical Properties Analysis

RIP1 kinase inhibitor 6 exhibits several notable physical and chemical properties:

  • Molecular formula: C24H20ClN5O3
  • Molecular weight: Approximately 445.9 g/mol
  • Solubility: Moderate solubility in organic solvents; further studies are needed to optimize formulation for clinical use.
  • Stability: The compound shows stability under physiological conditions but may require specific storage conditions to maintain potency over time .

Relevant analyses may include solubility tests, stability studies under various pH conditions, and assessments of lipophilicity.

Applications

RIP1 kinase inhibitor 6 has significant scientific applications:

  • Therapeutic development: It is being investigated as a treatment for various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders like Alzheimer's disease.
  • Research tool: As a selective inhibitor, it serves as a valuable tool for studying the role of RIP1 in cellular signaling pathways related to inflammation and cell death.
  • Preclinical studies: Ongoing research aims to evaluate its efficacy in animal models before advancing to human clinical trials .
Introduction to RIP1 Kinase and Its Pathophysiological Relevance

Role of RIP1 in Necroptosis and Inflammatory Signaling Pathways

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1/RIP1) is a master regulator of cellular fate, functioning as a critical signaling node in inflammation, cell survival, and programmed cell death. Structurally, RIP1 comprises three domains: (i) an N-terminal kinase domain (KD) that catalyzes autophosphorylation and recruits RIP3; (ii) an intermediate domain (ID) housing the RIP homotypic interaction motif (RHIM) for interactions with RIP3, TRIF, or ZBP1; and (iii) a C-terminal death domain (DD) that facilitates binding to death receptors (e.g., TNFR1, Fas) and adaptors like TRADD or FADD [4] [6] [8].

RIP1’s function is context-dependent:

  • Complex I Dynamics: Upon TNF-α binding to TNFR1, RIP1 is recruited to Complex I, where it undergoes K63-linked polyubiquitination by cIAP1/2 and LUBAC. This ubiquitination activates NF-κB and MAPK pathways, promoting cell survival and inflammatory gene expression (e.g., cFLIP) [2] [6] [8].
  • Necroptosis Induction: Caspase-8 inhibition (e.g., by viral proteins or chemical inhibitors like z-VAD) prevents RIP1 cleavage. Deubiquitinated RIP1 then forms Complex IIb (necrosome) with RIP3 via RHIM interactions. RIP1 phosphorylates RIP3, which subsequently phosphorylates MLKL. Activated MLKL oligomerizes, translocates to the plasma membrane, and induces membrane rupture—morphologically defining necroptosis [4] [8] [9].
  • Apoptosis Switch: In the absence of cIAP1/2 or upon IAP antagonism, RIP1 forms Complex IIa with FADD and caspase-8, triggering extrinsic apoptosis [2] [6].

Table 1: Functional Domains of RIP1

DomainStructureFunctionBinding Partners
Kinase Domain (KD)N-terminal; catalytic triad (K45-E63-D156)Autophosphorylation; kinase activity for necroptosis inductionTRAF2, Necrostatin-1
Intermediate Domain (ID)Central; contains RHIM motifNF-κB activation; RHIM-dependent necrosome assemblyRIP3, TRIF, ZBP1
Death Domain (DD)C-terminal; death domain foldHomotypic binding to death receptors and adaptorsTNFR1, Fas, TRADD, FADD

RIP1 as a Therapeutic Target in Immune-Mediated and Degenerative Diseases

Dysregulated RIP1 signaling is implicated in pathologies driven by aberrant inflammation or cell death:

  • Neurodegenerative Disorders: RIP1-mediated necroptosis contributes to neuronal loss in Alzheimer’s disease and ischemic brain injury. Phosphorylated RIP1 and MLKL are elevated in patient brains, correlating with disease severity [5] [8].
  • Inflammatory/Autoimmune Diseases: Mutations in Sharpin (Cpdm mice) or intestinal epithelial NEMO deletion trigger RIP1-dependent skin inflammation and colitis, respectively. RIP1 kinase inhibition ameliorates pathology in these models [7] [9].
  • Cancer Duality: RIP1 can promote tumor survival via NF-κB or drive immunogenic cell death. However, genetic (RIP1D138N knock-in) or pharmacological (GNE684) inhibition showed no efficacy in pancreatic Kras-mutant or B16 melanoma models, questioning its broad anticancer role [7].

Clinical trials validate RIP1 targeting:

  • GSK2982772 (GlaxoSmithKline) became the first RIP1 inhibitor in clinical trials (2014) for psoriasis, rheumatoid arthritis, and ulcerative colitis [5].
  • GSK3145095 advanced to Phase I for pancreatic adenocarcinoma, leveraging RIP1’s role in tumor-associated inflammation [3] [7].

Table 2: RIP1 Inhibitors in Development

CompoundDeveloperBinding ModeClinical StageKey Indications
GSK2982772GlaxoSmithKlineType III (allosteric)Phase II (9 trials)Psoriasis, RA, UC
GSK3145095GlaxoSmithKlineATP-competitivePhase IPancreatic cancer
Compound 22TakedaType IIPreclinicalMultiple sclerosis (EAE)
Compound 62UndisclosedType II (allosteric-ATP)PreclinicalInflammatory diseases

Rationale for Developing RIP1 Kinase Inhibitors in Precision Medicine

RIP1 inhibitors offer mechanistic advantages over broad anti-inflammatory agents:

  • Pathway Specificity: Unlike corticosteroids, RIP1 inhibitors selectively block necroptosis-driven inflammation without globally suppressing immunity. This is critical in diseases like Crohn’s, where epithelial barrier integrity depends on regulated cell death [7] [9].
  • Structural Insights: Crystal structures (e.g., PDB: 6C3E, RIP1 bound to inhibitor EJY; PDB: 6RLN, RIP1-GSK3145095 complex) reveal distinct binding modes:
  • Type I inhibitors (e.g., EJY) target the ATP-binding pocket’s adenylate region [1].
  • Type II inhibitors (e.g., 62) stabilize the "DLG-out" conformation, accessing both ATP and allosteric sites for enhanced selectivity [10].
  • Type III inhibitors (e.g., Necrostatin-1) bind adjacent hydrophobic pockets, allosterically inhibiting kinase activity [6] [10].
  • Kinetic Selectivity: Compounds like Takeda’s 22 (7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine) exhibit prolonged target residence, optimizing in vivo efficacy in experimental autoimmune encephalomyelitis (EAE) models [1] [5].
  • Brain Penetrance: Structural optimization of 22 reduced P-glycoprotein efflux, enabling CNS exposure for neurodegenerative applications [1].

Table 3: Structural Classification of RIP1 Inhibitors

TypeBinding SiteRepresentative CompoundPDB IDResolution
Type I (ATP-competitive)ATP adenylate ring regionEJY (2-benzyl-5-nitro-1H-benzimidazole)6C3E2.60 Å
Type II (ATP-competitive)DLG-out conformationGSK31450956RLN2.87 Å
Type III (Allosteric)Hydrophobic pocket near ATP siteNecrostatin-1N/AN/A
Type II HybridAllosteric + ATP sitesCompound 62UndisclosedN/A

Key Compounds Mentioned:

  • EJY
  • GSK2982772
  • GSK3145095
  • Necrostatin-1
  • Compound 22 (Takeda)
  • Compound 62
  • GNE684 (Genentech)

Properties

Product Name

RIP1 kinase inhibitor 6

IUPAC Name

[3-(2,4-difluorophenoxy)azetidin-1-yl]-[(3S)-3-phenyl-1,2-oxazolidin-2-yl]methanone

Molecular Formula

C19H18F2N2O3

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C19H18F2N2O3/c20-14-6-7-18(16(21)10-14)26-15-11-22(12-15)19(24)23-17(8-9-25-23)13-4-2-1-3-5-13/h1-7,10,15,17H,8-9,11-12H2/t17-/m0/s1

InChI Key

KKNNNDKGZLIQBU-KRWDZBQOSA-N

Canonical SMILES

C1CON(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F

Isomeric SMILES

C1CON([C@@H]1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.